molecular formula C22H17N3O2 B2363303 (Z)-2-cyano-N-phenyl-3-[2-(pyridin-3-ylmethoxy)phenyl]prop-2-enamide CAS No. 1281686-86-9

(Z)-2-cyano-N-phenyl-3-[2-(pyridin-3-ylmethoxy)phenyl]prop-2-enamide

Cat. No. B2363303
CAS RN: 1281686-86-9
M. Wt: 355.397
InChI Key: PQOJNILEAMKVGT-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . A series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra .


Molecular Structure Analysis

The molecular structure of similar compounds has been studied using various spectroscopic methods like FT-IR, NMR (1H and 13C), and mass spectroscopy . Single crystals were developed for some of the compounds .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds have been reported . The compounds were designed, synthesized, and evaluated for their anti-tubercular activity .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been studied. The density, viscosity, and ultrasonic velocity of N-phenyl-3-(pyridin-4-yl) prop-2-enamide in a solution of ethanol have been studied with different concentrations at 303, 308, and 313 K temperatures .

Scientific Research Applications

Synthesis and Chemical Properties

One area of research involves the synthesis and chemical properties of cyanide derivatives. For instance, studies have explored the linear condensation products from interactions between malonitrile and various compounds to form linear dienes or trienes, serving as intermediates for the formation of pyridones from enamine ketones and cyanoacetamide, indicating their potential as intermediates in the synthesis of complex heterocyclic compounds (Junek, Stolz, & Schmidt, 1971).

Molecular Interactions

Research on molecular interactions in solutions, such as the study of N-phenyl-3-(pyridin-4-yl) prop-2-enamide in ethanol, has provided insights into the effect of solute on solute-solvent and solvent–solvent interactions. This is crucial for understanding the chemical behavior and application potential of these compounds in various solvents (Tekade et al., 2015).

Herbicidal Activity

In agricultural research, derivatives of the compound have been synthesized as herbicidal inhibitors of photosystem II electron transport. These studies have identified specific substituents that enhance herbicidal activity, contributing to the development of safer and more effective herbicides (Wang et al., 2003).

Heterocyclic Synthesis

Another significant application is in the field of heterocyclic synthesis, where reactions of cyano olefins have been utilized to create novel pyrrolo[3,4-b]pyridines and dihydropyridines. These compounds are considered as potential drug candidates, highlighting the role of the compound in the development of new pharmaceuticals (Mashaly, El-Gogary, & Kosbar, 2014).

Antimicrobial and Antitumor Activities

The synthesis and evaluation of thio-substituted ethyl nicotinate, thieno[2,3-b]pyridine, and pyridothienopyrimidine derivatives have revealed their antimicrobial activities. This research underscores the potential of these compounds in developing new antimicrobial agents (Gad-Elkareem, Abdel-fattah, & Elneairy, 2011).

Safety and Hazards

The safety and hazards of similar compounds have been evaluated. Most active compounds were evaluated for their cytotoxicity on HEK-293 (human embryonic kidney) cells. The results indicate that the compounds are non-toxic to human cells .

Future Directions

The future directions for the study of similar compounds include further development based on the molecular interactions of the derivatized conjugates in docking studies . The compounds have shown potential for further development due to their significant activity against Mycobacterium tuberculosis H37Ra .

properties

IUPAC Name

(Z)-2-cyano-N-phenyl-3-[2-(pyridin-3-ylmethoxy)phenyl]prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17N3O2/c23-14-19(22(26)25-20-9-2-1-3-10-20)13-18-8-4-5-11-21(18)27-16-17-7-6-12-24-15-17/h1-13,15H,16H2,(H,25,26)/b19-13-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQOJNILEAMKVGT-UYRXBGFRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C(=CC2=CC=CC=C2OCC3=CN=CC=C3)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)NC(=O)/C(=C\C2=CC=CC=C2OCC3=CN=CC=C3)/C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-2-cyano-N-phenyl-3-[2-(pyridin-3-ylmethoxy)phenyl]prop-2-enamide

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